molecular formula C18H16N2O5S B2513059 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 878716-11-1

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide

Cat. No. B2513059
CAS RN: 878716-11-1
M. Wt: 372.4
InChI Key: ZCBXANFNLULIPL-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential in the development of new drugs. The compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, due to its structural complexity, may have various synthetic pathways and chemical properties explored in scientific research. One related study involves the photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides. The process showcases regiocontrolled and quantitative synthesis, hinting at potential methodologies for synthesizing complex molecules like 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide (Kotzabasaki et al., 2016).

Bio-imaging and Sensing Applications

A study on phenoxazine-based fluorescent chemosensors, which are structurally related to the compound , demonstrates the potential for bio-imaging and sensing applications. These chemosensors can discriminatively detect Cd2+ and CN− ions with high sensitivity and have been successfully demonstrated in live cells and zebrafish larvae, showcasing their utility in biological and environmental monitoring (Ravichandiran et al., 2020).

Photovoltaic Applications

In the realm of renewable energy, derivatives of furans, like 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, have been studied for their application in dye-sensitized solar cells. Specifically, phenothiazine derivatives with furan as a conjugated linker have shown promising results, with a notable improvement in solar energy-to-electricity conversion efficiency, indicating potential uses of related compounds in photovoltaic devices (Kim et al., 2011).

Antimicrobial and Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines, which share structural motifs with 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, revealed strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum. These findings suggest potential antimicrobial or antiprotozoal applications for structurally related compounds (Ismail et al., 2004).

Polymer Synthesis

The enzymatic polymerization of biobased monomers, like 2,5-bis(hydroxymethyl)furan, demonstrates the potential for using furan derivatives in creating novel biobased polyesters. This research avenue might extend to compounds like 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, contributing to the development of sustainable materials (Jiang et al., 2014).

properties

IUPAC Name

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c19-26(22,23)15-8-6-13(7-9-15)20-18(21)16-10-11-24-17(16)12-25-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBXANFNLULIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide

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